molecular formula C6H8O5 B071225 methyl (4S,5R)-5-methyl-2-oxo-1,3-dioxolane-4-carboxylate CAS No. 160816-87-5

methyl (4S,5R)-5-methyl-2-oxo-1,3-dioxolane-4-carboxylate

Cat. No. B071225
M. Wt: 160.12 g/mol
InChI Key: YVVMFSJJRWQKLV-DMTCNVIQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (4S,5R)-5-methyl-2-oxo-1,3-dioxolane-4-carboxylate, also known as Methyl Dioxolane Carboxylate, is a chemical compound that has gained attention in recent years due to its potential applications in various scientific fields. The compound is a derivative of dioxolane, which is a cyclic ether molecule that contains two oxygen atoms. Methyl Dioxolane Carboxylate has a molecular formula of C7H10O5 and a molecular weight of 174.15 g/mol.

Mechanism Of Action

The mechanism of action of methyl (4S,5R)-5-methyl-2-oxo-1,3-dioxolane-4-carboxylate Dioxolane Carboxylate is not fully understood. However, studies have suggested that the compound may act by inhibiting certain enzymes that are involved in the inflammatory response. Additionally, methyl (4S,5R)-5-methyl-2-oxo-1,3-dioxolane-4-carboxylate Dioxolane Carboxylate may act by inducing apoptosis, which is a process of programmed cell death that is important in the prevention of cancer.

Biochemical And Physiological Effects

Studies have shown that methyl (4S,5R)-5-methyl-2-oxo-1,3-dioxolane-4-carboxylate Dioxolane Carboxylate exhibits anti-inflammatory and anti-cancer effects in vitro. Additionally, the compound has been shown to have low toxicity in animal models. However, further studies are required to fully understand the biochemical and physiological effects of methyl (4S,5R)-5-methyl-2-oxo-1,3-dioxolane-4-carboxylate Dioxolane Carboxylate.

Advantages And Limitations For Lab Experiments

One advantage of using methyl (4S,5R)-5-methyl-2-oxo-1,3-dioxolane-4-carboxylate Dioxolane Carboxylate in lab experiments is its relatively simple synthesis method. Additionally, the compound has shown promising results in various scientific fields, making it an attractive candidate for further research. However, one limitation of using methyl (4S,5R)-5-methyl-2-oxo-1,3-dioxolane-4-carboxylate Dioxolane Carboxylate is its low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on methyl (4S,5R)-5-methyl-2-oxo-1,3-dioxolane-4-carboxylate Dioxolane Carboxylate. One potential direction is the development of new drugs that are based on the compound's anti-inflammatory and anti-cancer properties. Additionally, further research is needed to fully understand the mechanism of action of methyl (4S,5R)-5-methyl-2-oxo-1,3-dioxolane-4-carboxylate Dioxolane Carboxylate. Finally, studies are needed to investigate the potential applications of the compound in other scientific fields, such as catalysis and materials science.

Synthesis Methods

Methyl (4S,5R)-5-methyl-2-oxo-1,3-dioxolane-4-carboxylate Dioxolane Carboxylate can be synthesized through a multi-step process. The first step involves the reaction of ethyl glyoxylate with methyl vinyl ketone to form a β-hydroxy ester. The β-hydroxy ester is then converted to the corresponding α,β-unsaturated ester by dehydration. The final step involves the cyclization of the α,β-unsaturated ester to form methyl (4S,5R)-5-methyl-2-oxo-1,3-dioxolane-4-carboxylate Dioxolane Carboxylate. The overall yield of this synthesis method is around 50%.

Scientific Research Applications

Methyl (4S,5R)-5-methyl-2-oxo-1,3-dioxolane-4-carboxylate Dioxolane Carboxylate has found various applications in scientific research. One of the most significant applications is in the field of medicinal chemistry. The compound has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs. Additionally, methyl (4S,5R)-5-methyl-2-oxo-1,3-dioxolane-4-carboxylate Dioxolane Carboxylate has been used in the development of new catalysts for organic reactions.

properties

CAS RN

160816-87-5

Product Name

methyl (4S,5R)-5-methyl-2-oxo-1,3-dioxolane-4-carboxylate

Molecular Formula

C6H8O5

Molecular Weight

160.12 g/mol

IUPAC Name

methyl (4S,5R)-5-methyl-2-oxo-1,3-dioxolane-4-carboxylate

InChI

InChI=1S/C6H8O5/c1-3-4(5(7)9-2)11-6(8)10-3/h3-4H,1-2H3/t3-,4+/m1/s1

InChI Key

YVVMFSJJRWQKLV-DMTCNVIQSA-N

Isomeric SMILES

C[C@@H]1[C@H](OC(=O)O1)C(=O)OC

SMILES

CC1C(OC(=O)O1)C(=O)OC

Canonical SMILES

CC1C(OC(=O)O1)C(=O)OC

synonyms

1,3-Dioxolane-4-carboxylicacid,5-methyl-2-oxo-,methylester,(4S-trans)-

Origin of Product

United States

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